molecular formula C22H17NO2 B167506 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- CAS No. 1830-77-9

2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-

Cat. No. B167506
CAS RN: 1830-77-9
M. Wt: 327.4 g/mol
InChI Key: XCDIDHPTOCAKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, commonly known as AMCA, is a fluorescent probe used in biochemical and physiological research. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and has a high quantum yield and photostability, making it an ideal tool for studying biological processes.

Mechanism Of Action

AMCA works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process, known as fluorescence, allows researchers to track the movement and behavior of molecules in biological systems. The emission spectrum of AMCA can be tuned by adjusting the pH of the solution, making it a versatile tool for studying a variety of biological processes.

Biochemical And Physiological Effects

AMCA has been shown to have minimal toxicity and does not interfere with cellular function. It is rapidly taken up by cells and is retained for extended periods of time, making it an ideal tool for long-term imaging studies. It has also been shown to be highly specific, binding only to the target molecule of interest.

Advantages And Limitations For Lab Experiments

One of the major advantages of using AMCA is its high quantum yield and photostability. This allows for long-term imaging studies without the need for repeated labeling. However, AMCA is not suitable for use in living organisms due to its limited tissue penetration and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the use of AMCA in scientific research. One area of interest is the development of new fluorescent probes with improved properties, such as increased tissue penetration and specificity. Another area of interest is the use of AMCA in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to provide a more detailed understanding of biological processes at the molecular level. Additionally, the use of AMCA in drug discovery and development is an area of active research, with the potential to identify new therapeutic targets and treatments for a variety of diseases.

Synthesis Methods

AMCA can be synthesized by reacting 2-aminoanthracene with 2-methylphenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then hydroxylated using sodium hydroxide and hydrogen peroxide to yield AMCA.

Scientific Research Applications

AMCA has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study protein-protein interactions, enzyme kinetics, and intracellular signaling pathways. It can also be used to label and track specific molecules in live cells and tissues.

properties

IUPAC Name

3-hydroxy-N-(2-methylphenyl)anthracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c1-14-6-2-5-9-20(14)23-22(25)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)24/h2-13,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDIDHPTOCAKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062008
Record name 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-

CAS RN

1830-77-9
Record name 2-Hydroxy-3-anthracenecarboxylic acid o-toluidide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1830-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 37585
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtanilide GR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2'-methylanthracene-2-carboxanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-2-ANTHRO-O-TOLUIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YC1P4O512
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.